![molecular formula C18H13F3N2O2S B2631291 N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide CAS No. 1092346-19-4](/img/structure/B2631291.png)

N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

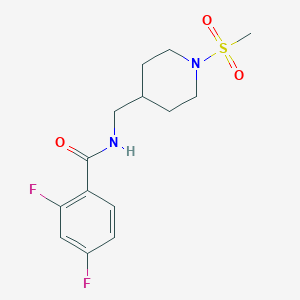

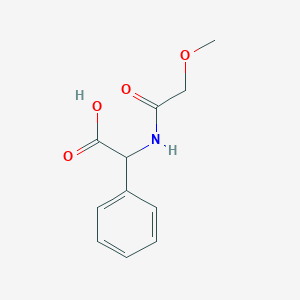

“N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide” is a chemical compound with the molecular formula C12H9F3N2O2S . It has an average mass of 302.272 Da and a monoisotopic mass of 302.033691 Da .

Synthesis Analysis

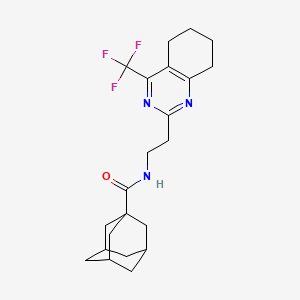

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

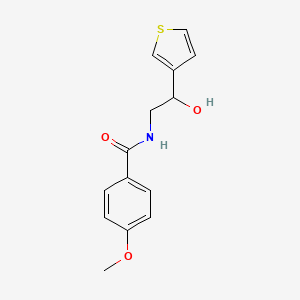

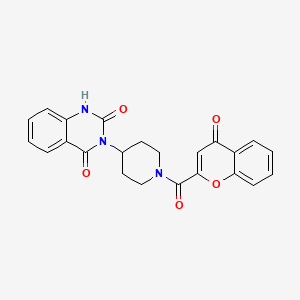

The molecular structure of this compound consists of a benzenesulfonamide group attached to a pyridine ring, which is further substituted with a trifluoromethyl group .Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H9F3N2O2S, an average mass of 302.272 Da, and a monoisotopic mass of 302.033691 Da . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

- Researchers have synthesized a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives using this compound as a starting material . These derivatives were screened for their anti-cancer properties.

- Notably, compound RB7 exhibited remarkable anticancer activity against HT-29 colon cancer cells , with an estimated IC50 range of 6.587 to 11.10 µM. RB7 induced cell death via the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2 , ultimately activating Caspase 3 .

- N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide (TPBS) has been shown to upregulate JA-inducible defense genes in Nicotiana benthamiana plants without severe growth inhibition. This finding suggests its potential use in crop protection .

- The compound serves as a valuable building block for ligand synthesis. For instance, it can be used to create ligands with diverse applications, including coordination chemistry and catalysis .

- Pyrazine-based compounds, like this one, are essential in rational drug design. Their unique properties make them promising candidates for various therapeutic applications, such as antidepressants, antipsychotics, antihistamines, and antioxidants .

- The trifluoromethyl group in this compound is valuable for synthetic chemistry. It can participate in various fluorination reactions, leading to the synthesis of novel molecules with potential applications .

- Researchers have explored the effects of introducing the trifluoromethylpyridine moiety into different chemical structures. This modification can alter the biological activity of the resulting compounds, making them interesting targets for further investigation .

Anti-Cancer Studies

Plant Defense Enhancement

Ligand Synthesis

Drug Design and Development

Fluorination Reactions

Biological Activity Modulation

Propriétés

IUPAC Name |

N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-10-17(22-12-14)13-5-4-6-15(11-13)23-26(24,25)16-7-2-1-3-8-16/h1-12,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCAQNTKPQVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)

![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)

![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2631225.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)